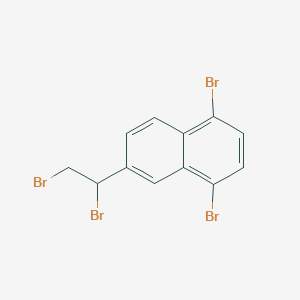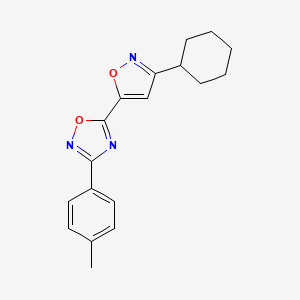![molecular formula C16H11NS B14189115 2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline CAS No. 852619-06-8](/img/structure/B14189115.png)
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline is an organic compound that features a thiophene ring, a hexene chain, and an aniline group. This compound is part of a broader class of thiophene derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Hex-3-ene-1,5-diyn-1-yl Chain: This step involves the coupling of the thiophene ring with a hex-3-ene-1,5-diyn-1-yl chain.
Introduction of the Aniline Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the double bonds in the hexene chain, converting them to single bonds.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
2,5-Dichlorothiophene: A halogenated derivative with enhanced reactivity.
Thiophene-2-carboxylic acid: A carboxylated analog with different functional properties.
Uniqueness
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline is unique due to its combination of a thiophene ring, a hexene chain, and an aniline group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
852619-06-8 |
|---|---|
Molecular Formula |
C16H11NS |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2-(6-thiophen-2-ylhex-3-en-1,5-diynyl)aniline |
InChI |
InChI=1S/C16H11NS/c17-16-12-6-5-9-14(16)8-3-1-2-4-10-15-11-7-13-18-15/h1-2,5-7,9,11-13H,17H2 |
InChI Key |
AGQIHONMKISVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


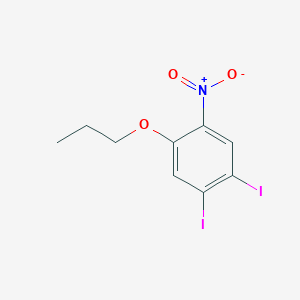
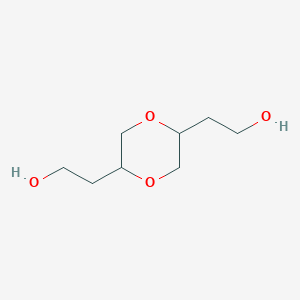
![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate](/img/structure/B14189048.png)
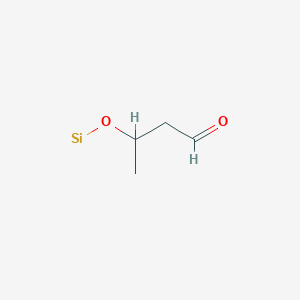
![5-Ethoxythieno[3,2-b]pyridin-7(4H)-one](/img/structure/B14189055.png)
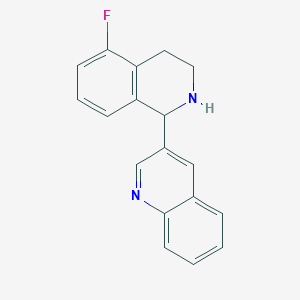
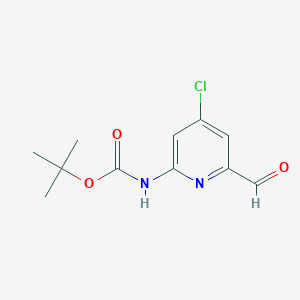
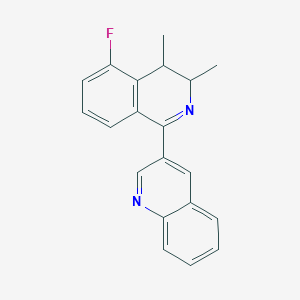
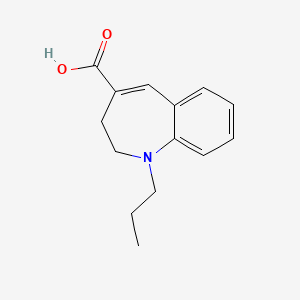
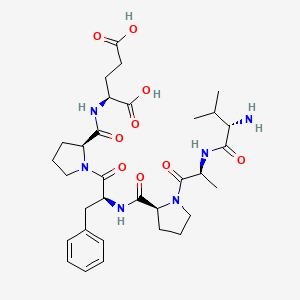
![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14189092.png)

